molecular formula C2MgN2S2 B1611060 Magnesium thiocyanate CAS No. 306-61-6

Magnesium thiocyanate

Cat. No.: B1611060
CAS No.: 306-61-6
M. Wt: 140.48 g/mol
InChI Key: SXTGAOTXVOMSFW-UHFFFAOYSA-L
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Description

Magnesium thiocyanate, also known as this compound, is a chemical compound with the molecular formula 2CNS.Mg. It is a soluble magnesium salt of thiocyanic acid. This compound is known for its applications in various scientific fields, including chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium Thiocyanate can be synthesized through the reaction of magnesium chloride with potassium thiocyanate in an aqueous solution. The reaction is as follows:

MgCl2+2KSCNMg(SCN)2+2KCl\text{MgCl}_2 + 2\text{KSCN} \rightarrow \text{Mg(SCN)}_2 + 2\text{KCl} MgCl2​+2KSCN→Mg(SCN)2​+2KCl

The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from water.

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with thiocyanic acid. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including magnesium sulfate and carbon disulfide.

    Reduction: It can be reduced to form magnesium sulfide and hydrogen cyanide under specific conditions.

    Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Magnesium sulfate, carbon disulfide.

    Reduction: Magnesium sulfide, hydrogen cyanide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Magnesium Thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Magnesium Thiocyanate involves its ability to interact with various molecular targets. It can act as a ligand, forming complexes with metal ions. These complexes can then participate in various biochemical and chemical reactions. The pathways involved include coordination chemistry and redox reactions .

Comparison with Similar Compounds

    Calcium Thiocyanate: Similar in structure but with calcium instead of magnesium.

    Potassium Thiocyanate: Contains potassium instead of magnesium.

    Sodium Thiocyanate: Contains sodium instead of magnesium.

Uniqueness: Magnesium Thiocyanate is unique due to its specific interactions with magnesium ions, which can lead to different reactivity and applications compared to its calcium, potassium, and sodium counterparts. Its solubility and stability also make it a preferred choice in certain industrial and research applications .

Properties

CAS No.

306-61-6

Molecular Formula

C2MgN2S2

Molecular Weight

140.48 g/mol

IUPAC Name

magnesium;dithiocyanate

InChI

InChI=1S/2CHNS.Mg/c2*2-1-3;/h2*3H;/q;;+2/p-2

InChI Key

SXTGAOTXVOMSFW-UHFFFAOYSA-L

SMILES

C(#N)[S-].C(#N)[S-].[Mg+2]

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium thiocyanate
Reactant of Route 2
Magnesium thiocyanate

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